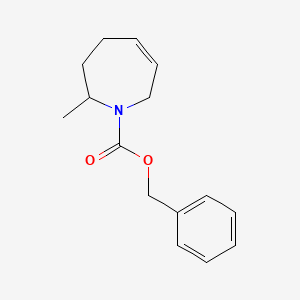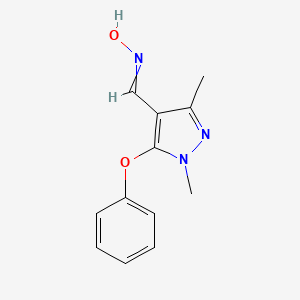
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) is a chemical compound with the molecular formula C7H9NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde group on the thiazole ring.
Industrial Production Methods
Industrial production of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: 4-Thiazolecarboxylic acid,5-(1-methylethyl)-(9ci)
Reduction: 4-Thiazolecarbinol,5-(1-methylethyl)-(9ci)
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Thiazolecarboxaldehyde, 4,5-dimethyl-
- 2-Thiazolecarboxaldehyde, 5-methyl-
- 4-Thiazolecarboxaldehyde, 5-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]-
Uniqueness
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
5-propan-2-yl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)8-4-10-7/h3-5H,1-2H3 |
InChIキー |
ZNCIEQFZRKIVOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=CS1)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B8778737.png)

![1H-indol-5-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B8778754.png)



![N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B8778793.png)
![N-methoxy-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8778801.png)
![[1-(Propan-2-yl)azetidin-2-yl]methanol](/img/structure/B8778809.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B8778826.png)



